

Commercial suppliers of high-purity Cyclopentanone-d8.

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Compound of Interest

Compound Name: Cyclopentanone-d8

Cat. No.: B1456821

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An In-depth Technical Guide to High-Purity **Cyclopentanone-d8** for Researchers and Drug Development Professionals

Introduction to Cyclopentanone-d8

Cyclopentanone-d8 (Perdeuterated cyclopentanone) is a stable isotope-labeled analog of cyclopentanone, where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in various scientific and research applications, particularly in mass spectrometry-based quantitative analysis and metabolic studies. Its chemical properties are nearly identical to the unlabeled cyclopentanone, allowing it to mimic the behavior of the parent compound in biological and chemical systems. However, its increased mass allows it to be distinguished from its non-deuterated counterpart by mass spectrometry, making it an excellent internal standard for quantitative proteomics, metabolomics, and drug metabolism studies. The complete deuteration provides a distinct mass shift, minimizing isotopic overlap with the analyte of interest.

Commercial Suppliers of High-Purity Cyclopentanone-d8

Several commercial suppliers offer high-purity **Cyclopentanone-d8**. The quality and specifications can vary between suppliers, so it is crucial for researchers to select a product that meets the requirements of their specific application. Below is a summary of the typical specifications from various suppliers.

Specification	Supplier A (Typical)	Supplier B (Typical)	Supplier C (Typical)
Product Name	Cyclopentanone-d8	2,2,3,3,4,4,5,5-octadeuteriocyclopentan-1-one	Perdeuterocyclopentanone
CAS Number	4477-17-2	4477-17-2	4477-17-2
Molecular Formula	C ₅ D ₈ O	C ₅ D ₈ O	C ₅ D ₈ O
Molecular Weight	~92.17 g/mol	~92.17 g/mol	~92.17 g/mol
Isotopic Purity	≥98 atom % D	≥98 atom % D	≥99 atom % D
Chemical Purity	≥98% (GC)	≥99% (GC)	≥99.5% (GC)
Appearance	Colorless to light yellow liquid	Colorless liquid	Clear, colorless liquid
Storage	Room temperature, under inert atmosphere	2-8°C, protect from light	Room temperature

Note: The information in this table is a generalized representation based on publicly available data from various suppliers. Researchers should always refer to the supplier's specific Certificate of Analysis for the most accurate and up-to-date information.

Experimental Protocols

While specific protocols for the use of **Cyclopentanone-d8** are often developed and optimized in-house by research laboratories, a general workflow for its application as an internal standard in a bottom-up proteomics experiment is provided below. This protocol outlines the key steps from sample preparation to data analysis.

General Protocol for Protein Quantification in Complex Biological Samples using Cyclopentanone-d8 as an Internal Standard

1. Sample Preparation and Protein Extraction:

- Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Sonicate or homogenize the sample to ensure complete cell disruption.
- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the soluble protein fraction.
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Protein Denaturation, Reduction, and Alkylation:

- Take a known amount of protein (e.g., 100 µg) and adjust the volume with a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0).
- Add a reducing agent, such as dithiothreitol (DTT), to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
- Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature.

3. Protein Digestion:

- Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.
- Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.

4. Peptide Cleanup and Internal Standard Spiking:

- Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.
- Clean up the peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

- Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).
- Dry the purified peptides using a vacuum centrifuge.
- Resuspend the peptides in a known volume of LC-MS grade solvent (e.g., 0.1% formic acid in water).
- Spike the sample with a known concentration of **Cyclopentanone-d8** internal standard. The optimal concentration of the internal standard should be determined empirically but is typically in the range of the expected analyte concentration.

5. LC-MS/MS Analysis:

- Inject the peptide sample with the internal standard into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Separate the peptides using a reversed-phase C18 column with a gradient of increasing organic solvent.
- Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. The mass spectrometer should be programmed to monitor for the specific mass-to-charge ratio (m/z) of the target analyte and the **Cyclopentanone-d8** internal standard.

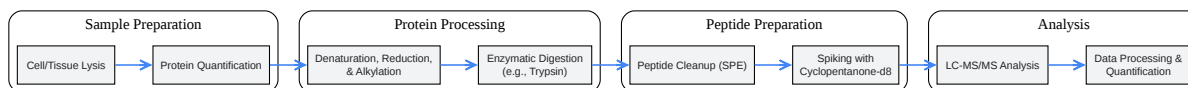
6. Data Analysis:

- Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Skyline).
- Identify and quantify the peak areas for the analyte of interest and the **Cyclopentanone-d8** internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Determine the concentration of the analyte in the original sample by comparing the calculated ratio to a standard curve generated with known concentrations of the analyte and

a fixed concentration of the internal standard.

Visualizations

Experimental Workflow for Proteomics

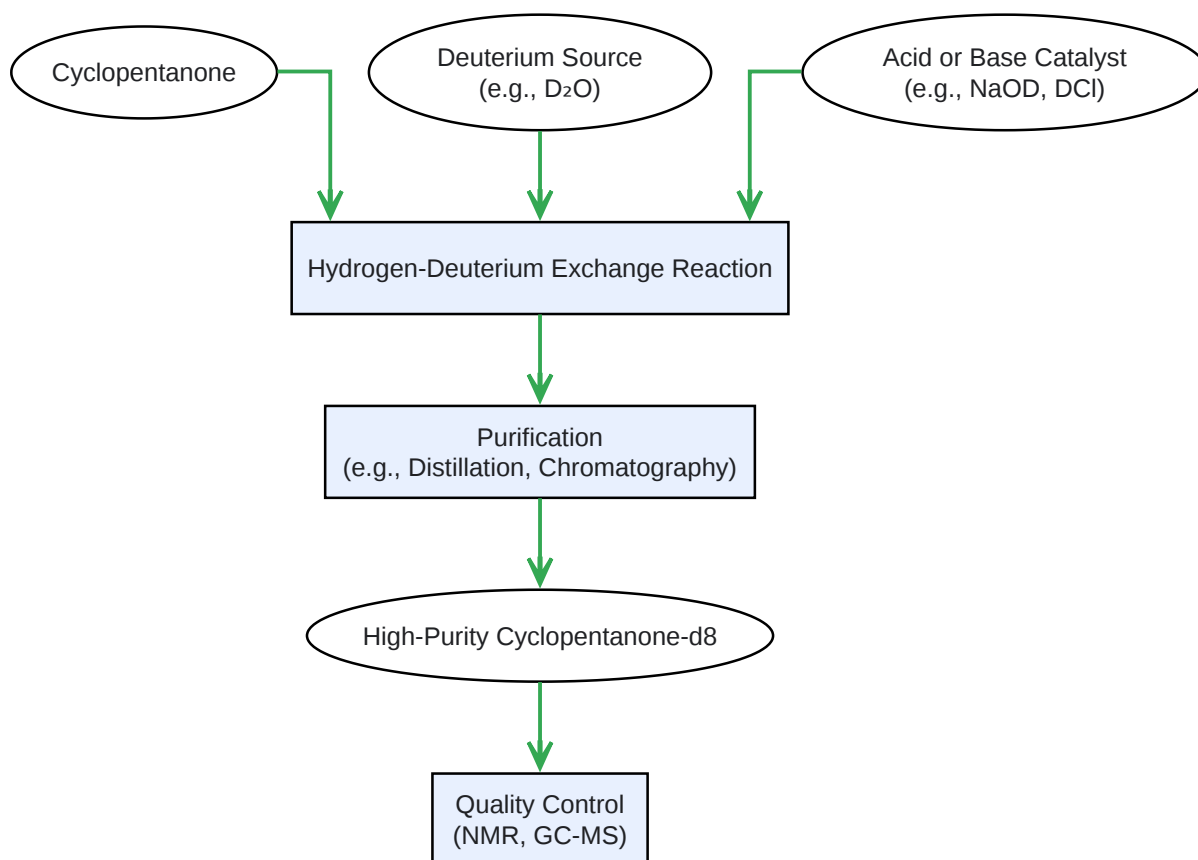


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Caption: A generalized workflow for a bottom-up proteomics experiment using an internal standard.

General Synthesis Workflow for Deuterated Ketones

The synthesis of **Cyclopentanone-d8** typically involves the deuteration of the corresponding unlabeled ketone. A common method is through acid- or base-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source, such as deuterium oxide (D₂O).



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Caption: A simplified workflow for the synthesis and purification of deuterated ketones.

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